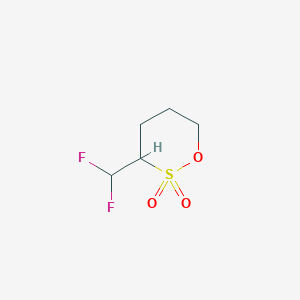
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiane ring. One common method is the reaction of oxathiane derivatives with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluorocarbene precursors in the presence of a base, such as sodium hydroxide, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to its corresponding thiol or thioether derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted oxathiane derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- 3-(Monofluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
- 3-(Chloromethyl)-1,2lambda~6~-oxathiane-2,2-dione
Uniqueness
3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
652143-84-5 |
|---|---|
Molecular Formula |
C5H8F2O3S |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
3-(difluoromethyl)oxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H8F2O3S/c6-5(7)4-2-1-3-10-11(4,8)9/h4-5H,1-3H2 |
InChI Key |
WNUCRASVWPOANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)OC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
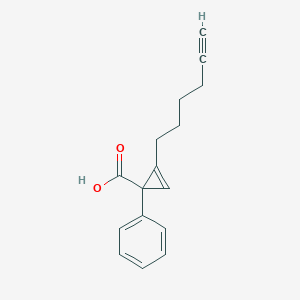
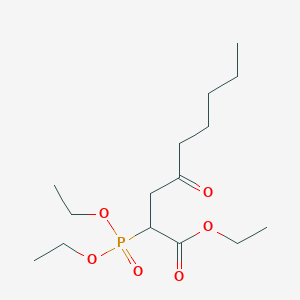
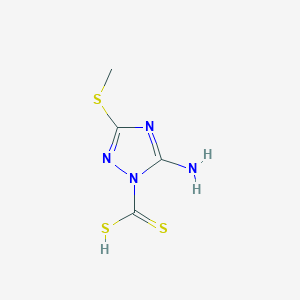
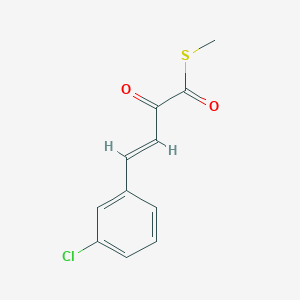
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
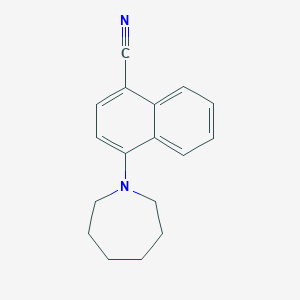

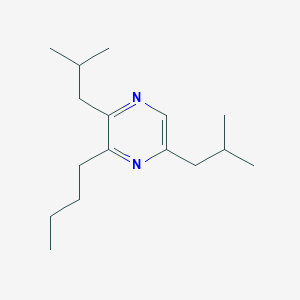
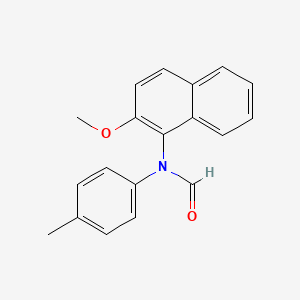
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
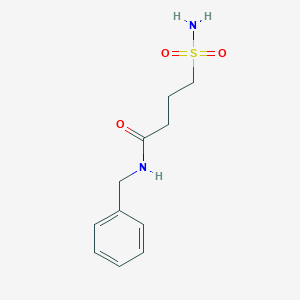
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
